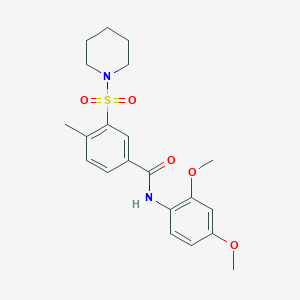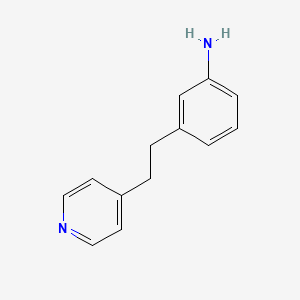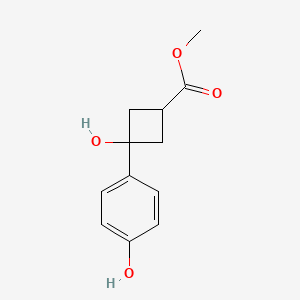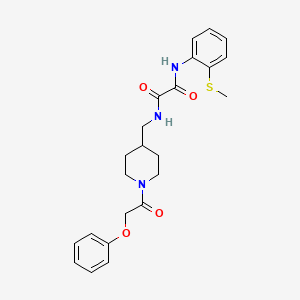
4-(4-Nitrobenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Nitrobenzyl)piperidine is a compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring substituted with a nitrobenzyl group . The exact 3D structure is not provided in the retrieved sources.Physical And Chemical Properties Analysis
This compound is predicted to have a boiling point of 372.1±22.0 °C and a density of 1.143±0.06 g/cm3 . Its pKa value is predicted to be 10.48±0.10 .Aplicaciones Científicas De Investigación
Crystallographic and Theoretical Analysis in Chemotherapy Agents
4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate, a derivative of 4-(4-Nitrobenzyl)piperidine, has been studied for its potential as a chemotherapeutic agent. Detailed crystallographic and theoretical analysis of this compound shows striking differences in molecular conformations compared to closely related structures. This research suggests its potential role in developing cancer treatments, specifically targeting human sphingosine kinase 1, a known cancer target (Al-Mutairi et al., 2021).
Antimicrobial and Cytotoxic Activities
The synthesis of mono(4-nitrobenzyl)spirocyclotriphosphazenes and their derivatives revealed promising in vitro cytotoxic activities against various cancer cell lines. Additionally, these compounds showed significant antimicrobial activities against bacterial and yeast strains. This research underscores the potential of this compound derivatives in developing new antimicrobial and anticancer drugs (Okumuş et al., 2016).
Novel Nitroxyl Radicals Development
Research into piperidine and pyrrolidine nitroxyl radicals, which include derivatives of this compound, has shown their potential as antioxidants and contrast agents. The development of these radicals focuses on stability against reduction by ascorbic acid, highlighting their possible applications in medicine and polymerization (Kinoshita et al., 2009).
Nucleoside Transport Proteins Inhibition
4-nitrobenzylthioinosine, closely related to this compound, is known for its inhibition of nucleoside transport proteins. This research explores how modifications of this compound can enhance its affinity for transport proteins, offering insights into developing more effective inhibitors for medical applications (Tromp et al., 2005).
Corrosion Inhibition in Industrial Applications
Studies on the corrosion inhibition properties of piperidine derivatives, including those related to this compound, have been conducted. These compounds showed effectiveness in preventing iron corrosion, which has significant implications for their application in industrial corrosion protection (Kaya et al., 2016).
Biomimetic Indicator Development
4-(4-Nitrobenzyl)pyridine, a related compound, has been utilized as a biomimetic indicator for alkylating agents. Its use in toxicological screening, detection of chemical warfare agents, and environmental monitoring illustrates the broad application of this class of compounds in safety and environmental sciences (Provencher & Love, 2015).
Safety and Hazards
The safety data sheet for 4-(4-Nitrobenzyl)piperidine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause genetic defects . It is advised to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes .
Mecanismo De Acción
Target of Action
4-(4-Nitrobenzyl)piperidine is a chemical compound that has been used in scientific studies as a model nucleophile . It is designed to mimic the mammalian mixed-function oxidase enzymes and is used to activate target compounds to reactive electrophiles .
Mode of Action
The compound interacts with its targets through a chemical activation system (CAS). The CAS activates target compounds to reactive electrophiles, which are then assayed by reaction with this compound . This interaction results in a violet color following alkylation .
Biochemical Pathways
It is known that the compound is involved in the activation of target compounds to reactive electrophiles , which could potentially affect various biochemical pathways.
Result of Action
The primary result of the action of this compound is the activation of target compounds to reactive electrophiles . This activation is detected by a change in color to violet following alkylation .
Análisis Bioquímico
Biochemical Properties
It is known to be used for the detection of epoxides and methylating reagents . It is also used in tests for alkylating agents
Cellular Effects
It is known to react with certain compounds following chemical oxidative activation
Molecular Mechanism
It is known to undergo reactions with certain compounds following chemical oxidative activation
Temporal Effects in Laboratory Settings
It is known to react with certain compounds following chemical oxidative activation
Metabolic Pathways
It is known to undergo reactions with certain compounds following chemical oxidative activation
Propiedades
IUPAC Name |
4-[(4-nitrophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-4,11,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWJNEWPWOHGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

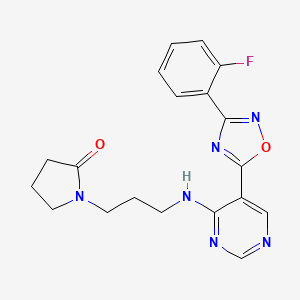
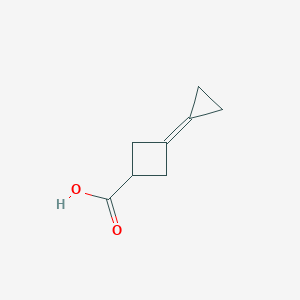
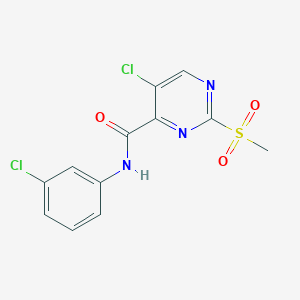
![1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2442444.png)


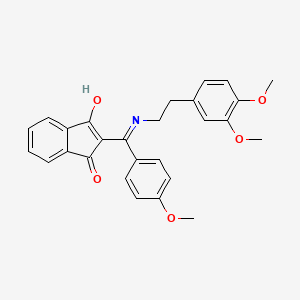
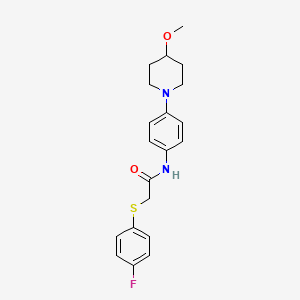

![furan-3-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2442452.png)
